molecular formula C22H20FN5O2S B2637557 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide CAS No. 894060-23-2

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide

Cat. No.: B2637557
CAS No.: 894060-23-2
M. Wt: 437.49
InChI Key: RHCAHMAMSDZHPP-UHFFFAOYSA-N
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Description

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, a key signaling pathway implicated in cell proliferation, survival, and differentiation. Dysregulation of FGFR signaling, through amplification, mutations, or fusions, is a well-established driver of oncogenesis in a variety of cancers, including urothelial carcinoma, breast cancer, and endometrial cancer. This compound acts as a potent ATP-competitive inhibitor, binding to the kinase domain and effectively blocking the aberrant FGFR signaling that promotes tumor growth and survival. Its core [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in kinase inhibitor design, known for conferring high affinity and selectivity. The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex biological roles of FGFR signaling in both physiological and pathological contexts . Researchers employ it in preclinical studies to investigate tumorigenesis mechanisms, assess the therapeutic potential of FGFR blockade, and identify biomarkers of response or resistance in relevant cancer cell lines and animal models. Its application is crucial for validating FGFR as a druggable target and for informing the development of subsequent clinical-stage candidates.

Properties

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-30-19-5-3-2-4-16(19)12-13-24-21(29)14-31-22-26-25-20-11-10-18(27-28(20)22)15-6-8-17(23)9-7-15/h2-11H,12-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCAHMAMSDZHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a triazolopyridazine core, a fluorophenyl group, and a methoxyphenethyl moiety. Its chemical formula is C_{16}H_{17}F_{N}_{6}O_{2}S, with a molecular weight of approximately 358.41 g/mol. The presence of the fluorophenyl group is significant for enhancing the compound's lipophilicity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The triazolopyridazine structure is known for its potential to inhibit specific enzymes or receptors involved in disease processes. The fluorine atom may enhance binding affinity through hydrophobic interactions, while the methoxy group can improve solubility and stability.

Antitumor Activity

Recent studies have indicated that derivatives of triazolopyridazine compounds exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising activity against various cancer cell lines, including breast and colon cancer cells. One study reported that certain derivatives had IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells .

Compound Cell Line IC50 (μM)
This compoundHCT-1166.2
Similar DerivativeT47D (Breast Cancer)27.3

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties exhibited by this compound. Research has shown that triazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). These effects suggest a potential therapeutic application in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar triazole-based compounds have yielded positive results. These compounds have demonstrated efficacy against various bacterial strains, potentially offering new avenues for antibiotic development .

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of several triazole derivatives on breast cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant cytotoxicity.
  • Inflammation Model : In an animal model of inflammation, administration of triazole derivatives resulted in reduced swelling and lower levels of inflammatory markers compared to controls.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure R6 Acetamide Substituent Key Properties/Applications
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 4-Fluorophenyl N-(2-Methoxyphenethyl) Potential kinase inhibitor
2-{[3-(4-Ethoxyphenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide [1,2,4]Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl N-(4-Fluorophenyl) Research focus: solubility modulation
Ethyl N-Benzoyl-(6-Chloro[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Glycinate [1,2,4]Triazolo[4,3-b]pyridazine Chlorine Ethyl glycinate benzoyl derivative Synthetic intermediate for amino acid conjugates

Substituent-Driven Property Variations

R6 Position

  • 4-Fluorophenyl (Target) : Introduces moderate lipophilicity (logP ~3.1 predicted) and electron-withdrawing effects, enhancing metabolic stability compared to alkyl substituents.
  • 4-Ethoxyphenyl (Analogue ) : The ethoxy group increases logP (~3.8 predicted) and may reduce aqueous solubility but improve membrane permeability.

Acetamide Substituent

  • N-(4-Fluorophenyl) (Analogue ) : Simpler structure with lower molecular weight (MW: ~425 vs. ~470 for the target), possibly favoring faster systemic clearance.

Research Findings and Implications

Pharmacological Potential

  • The triazolopyridazine core mimics ATP-binding motifs in kinases.
  • The 4-fluorophenyl group may enhance affinity for hydrophobic kinase pockets, as seen in analogues targeting EGFR or VEGFR .

Metabolic Stability

  • Methoxy vs.

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